N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors.
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Coupling Reactions: : The final step involves coupling the triazole and pyrrolidine intermediates with the fluorophenyl group, typically using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidized Derivatives: Various oxidized forms of the triazole ring.
Reduced Derivatives: Amines derived from the reduction of the carboxamide group.
Substituted Derivatives: Compounds with different substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The presence of the fluorophenyl group and the triazole ring suggests possible activity against certain diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the pyrrolidine carboxamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- N-(2-bromophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- N-(2-methylphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Uniqueness
N-(2-fluorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly alter the compound’s electronic properties, enhancing its stability and reactivity compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can improve the compound’s pharmacokinetic profile, making it a more promising candidate for drug development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c14-11-3-1-2-4-12(11)16-13(20)18-7-5-10(9-18)19-8-6-15-17-19/h1-4,6,8,10H,5,7,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNKQXJAGUJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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